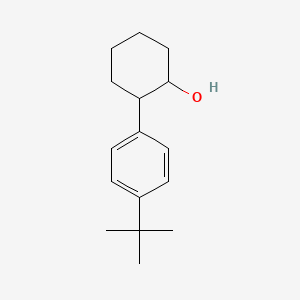
trans-2-(4-tert-Butylphenyl)cyclohexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-2-(4-tert-Butylphenyl)cyclohexanol: is an organic compound with the molecular formula C16H24O and a molecular weight of 232.36 g/mol It is a cyclohexanol derivative where the hydroxyl group is attached to the second carbon of the cyclohexane ring, and a tert-butylphenyl group is attached to the fourth carbon
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-tert-Butylphenyl)cyclohexanol typically involves the hydrogenation of 4-tert-butylphenol. The process includes the following steps :
Alkylation: Phenol is alkylated with tert-butyl chloride in the presence of a catalyst such as ferric chloride to produce 4-tert-butylphenol.
Hydrogenation: The 4-tert-butylphenol is then subjected to catalytic hydrogenation using a catalyst like Raney Nickel to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.
化学反应分析
Types of Reactions: trans-2-(4-tert-Butylphenyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of halogenated compounds or other substituted derivatives.
科学研究应用
Chemistry: trans-2-(4-tert-Butylphenyl)cyclohexanol is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and materials .
Biology and Medicine: In biological research, this compound can be used to study the effects of cyclohexanol derivatives on biological systems
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and other advanced materials .
作用机制
The mechanism of action of trans-2-(4-tert-Butylphenyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the tert-butylphenyl moiety play crucial roles in its reactivity and interactions. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
4-tert-Butylphenol: A precursor in the synthesis of trans-2-(4-tert-Butylphenyl)cyclohexanol.
4-tert-Butylcyclohexanol: A related compound with similar structural features.
2-tert-Butylcyclohexanol: Another isomer with distinct properties.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a cyclohexanol core with a tert-butylphenyl group makes it valuable in various synthetic and industrial applications.
属性
分子式 |
C16H24O |
|---|---|
分子量 |
232.36 g/mol |
IUPAC 名称 |
2-(4-tert-butylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H24O/c1-16(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)17/h8-11,14-15,17H,4-7H2,1-3H3 |
InChI 键 |
MHRLTLNZXOWQOX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CCCCC2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















